Enantiomeric Resolution Efficiency: Boc-Protected Intermediate Enables >98% ee Chiral Purity
The N-Boc-protected carboxylic acid precursor of 3-amino-3-(3-pyridyl)propionic acid enables kilogram-scale chiral resolution via diastereomeric salt formation with (1R,2S)-(−)-ephedrine, achieving >98% enantiomeric excess (ee) for the (S)-enantiomer as determined by chiral HPLC [1]. This Boc-dependent resolution method is not directly transferable to the unprotected amino acid, which lacks the carboxylic acid functionality in the appropriate ionization state for efficient salt crystallization [2].
| Evidence Dimension | Enantiomeric Purity (ee) Achievable via Chemical Resolution |
|---|---|
| Target Compound Data | >98% ee (S)-enantiomer of Boc-protected acid intermediate 17 |
| Comparator Or Baseline | Unprotected 3-amino-3-(3-pyridyl)propionic acid: not amenable to this ephedrine-based diastereomeric salt resolution method |
| Quantified Difference | Qualitative: Method is not applicable without Boc protection |
| Conditions | Fractional crystallization of diastereomeric salt prepared from N-Boc-protected acid 15 and (1R,2S)-(−)-ephedrine in ethyl acetate; chiral HPLC analysis (Crownpak CR+ column) |
Why This Matters
Procurement of the Boc-protected form is essential for accessing enantiopure β-amino acid building blocks via scalable, non-enzymatic chemical resolution.
- [1] Boesch, H.; Cesco-Cancian, S.; Hecker, L. R.; et al. An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Org. Process Res. Dev. 2001, 5 (1), 23–27. Abstract: >98% ee achieved. View Source
- [2] Boesch, H.; et al. Org. Process Res. Dev. 2001, 5 (1), 23–27. The resolution requires the N-Boc-protected carboxylic acid precursor. View Source
